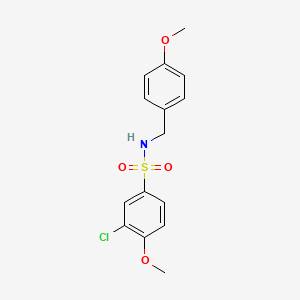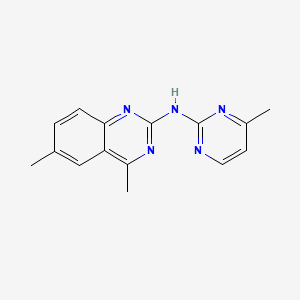![molecular formula C16H16N2O4 B5876186 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)
2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide, also known as MOEBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative that has a unique chemical structure and exhibits several interesting properties.
作用机制
2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide exerts its biological effects by inhibiting the activity of a family of enzymes called protein kinases. Specifically, it inhibits the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and DNA replication. By inhibiting CDK2 activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activity of other protein kinases, including glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK), which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound also inhibits angiogenesis, which is the formation of new blood vessels, by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an effective tool for studying cellular signaling pathways and protein-protein interactions. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on 2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide. One potential area of research is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of research is the identification of new protein kinase targets for this compound, which could lead to the development of new drugs with improved efficacy and specificity. Additionally, further studies are needed to elucidate the mechanisms by which this compound exerts its biological effects and to better understand its pharmacokinetics and pharmacodynamics.
合成方法
2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxyaniline with 2-bromoacetylbenzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2,2-dimethoxypropane and trifluoroacetic acid. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases. Additionally, this compound has been used as a tool in biochemical and biomedical research to study cellular signaling pathways and protein-protein interactions.
属性
IUPAC Name |
2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-12-6-4-5-11(9-12)18-15(19)10-22-14-8-3-2-7-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWVMJBHDGEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)





![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)

